molecular formula C9H8ClF2NO2 B13028026 (3R)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid

(3R)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid

Cat. No.: B13028026
M. Wt: 235.61 g/mol
InChI Key: OCGHHZCFFGTYOD-SSDOTTSWSA-N
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Description

(3R)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a 4-chloro-3,5-difluorophenyl group attached to the third carbon of the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloro-3,5-difluorobenzene.

    Halogenation: The benzene ring is halogenated to introduce the chlorine and fluorine atoms.

    Amination: The halogenated benzene undergoes a nucleophilic substitution reaction with an amine to introduce the amino group.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination reactions, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to a primary amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines or other reduced forms.

    Substitution: Nitrated or sulfonated aromatic compounds.

Scientific Research Applications

(3R)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: (3R)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid is unique due to its specific combination of chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H8ClF2NO2

Molecular Weight

235.61 g/mol

IUPAC Name

(3R)-3-amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid

InChI

InChI=1S/C9H8ClF2NO2/c10-9-5(11)1-4(2-6(9)12)7(13)3-8(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m1/s1

InChI Key

OCGHHZCFFGTYOD-SSDOTTSWSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)Cl)F)[C@@H](CC(=O)O)N

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C(CC(=O)O)N

Origin of Product

United States

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